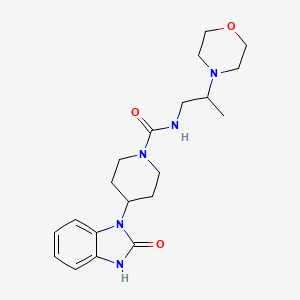![molecular formula C15H24N4O3 B7635334 1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635334.png)
1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea, commonly referred to as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is a potent agonist of the cannabinoid receptors CB1 and CB2 and is used in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
JWH-018 is a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in the regulation of various physiological processes, including pain, appetite, and mood. When JWH-018 binds to these receptors, it activates them, leading to a cascade of physiological responses.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also has been shown to decrease pain sensitivity and increase appetite. JWH-018 has also been shown to have effects on the brain, including altering mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-018 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which allows researchers to study the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, JWH-018 also has several limitations. It is not a natural cannabinoid, which means that its effects may not be representative of natural cannabinoids. Additionally, JWH-018 has been shown to have significant side effects, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving JWH-018. One area of research is the development of new synthetic cannabinoids that may have fewer side effects and be more representative of natural cannabinoids. Another area of research is the investigation of the long-term effects of JWH-018 on the body and brain. Finally, research is needed to better understand the mechanisms of action of JWH-018 and other synthetic cannabinoids.
Méthodes De Synthèse
JWH-018 is synthesized through a multistep process that involves the reaction of cyclohexanone with benzaldehyde to form 4-hydroxycyclohexylbenzaldehyde. This is then reacted with 1-(2-bromoethyl)pyrazole to form the intermediate 1-(4-hydroxycyclohexyl)-3-(1-(2-pyrazinyl)ethyl)urea. The final step involves the reaction of the intermediate with oxolane-2-methylamine to form JWH-018.
Applications De Recherche Scientifique
JWH-018 is used in scientific research to study the effects of cannabinoids on the body. It is used to investigate the mechanisms of action of cannabinoids and their effects on various physiological systems. JWH-018 is also used to study the effects of cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c20-13-5-3-11(4-6-13)17-15(21)18-12-8-16-19(9-12)10-14-2-1-7-22-14/h8-9,11,13-14,20H,1-7,10H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXXLQYRPQTYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)NC(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)

![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)

![1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7635332.png)
![N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7635342.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7635343.png)
![2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B7635351.png)
![1-[[2-(Morpholin-4-ylmethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635361.png)